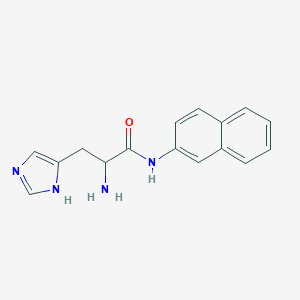

L-Histidine beta-naphthylamide

Vue d'ensemble

Description

These compounds contain cysteine or a derivative thereof resulting from the reaction of cysteine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . L-Histidine beta-naphthylamide is an analogue of L-histidine and is used to study structural roles of L-histidine in various biological functions .

Méthodes De Préparation

The synthesis of L-Histidine beta-naphthylamide involves the reaction of L-histidine with beta-naphthylamine. The reaction typically occurs under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Analyse Des Réactions Chimiques

Competitive Enzyme Inhibition

HBN acts as a competitive inhibitor for glycosidases and proteases through structural mimicry of natural substrates. Key findings include:

Table 1: Inhibition Constants of HBN Against Enzymes

- Structural Basis :

Metal Ion Coordination

HBN participates in metalloenzyme regulation by altering metal binding dynamics:

Table 2: Metal Ion Effects on HutP-HBN Interactions

| Metal Ion | Binding Affinity (Kd) | Structural Effect |

|---|---|---|

| Mg²⁺ | 0.5 mM | Induces conformational shift in HutP, enabling RNA binding |

| Mn²⁺ | 1.2 mM | Stabilizes histidine cluster coordination |

- Mechanistic Insight :

Structural Dynamics in Catalysis

HBN’s interaction with HutP highlights its role in transcriptional regulation:

Figure 1: HBN-HutP Binding Motif

| Interaction Type | Residues Involved | Effect |

|---|---|---|

| Hydrogen Bonding | Arg88, Glu81 | Disrupts hydrophobic pocket |

| Hydrophobic | Naphthylamide | Stabilizes protein-RNA complex |

Applications De Recherche Scientifique

Transcriptional Regulation

L-Histidine beta-naphthylamide has been studied for its role in transcriptional regulation, particularly in bacterial systems. It acts as an analog that enhances the binding affinity to regulatory proteins involved in the Hut operon of Bacillus subtilis. Research indicates that this compound exhibits a tenfold higher affinity for the Hut operon positive regulatory protein compared to unmodified L-histidine, thereby influencing gene expression related to histidine utilization .

| Study | Findings |

|---|---|

| Metal Ion-Dependent Regulation | Demonstrated enhanced transcriptional activation via this compound binding. |

Muscle Carnosine Synthesis

Recent studies have explored the effects of this compound on muscle carnosine levels. Carnosine, a dipeptide composed of beta-alanine and L-histidine, plays a crucial role in muscle performance and fatigue resistance. One study found that while L-histidine supplementation alone did not significantly increase carnosine levels, its combination with beta-alanine did enhance muscle carnosine concentrations, suggesting potential applications in sports nutrition .

Pharmacological Investigations

Although not approved for clinical use, this compound has been investigated for its pharmacological properties. Its potential as a drug candidate lies in its ability to modulate biological pathways through protein interactions. The compound's pharmacodynamics and mechanisms of action remain largely unexplored but are crucial for understanding its therapeutic potential.

Case Study 1: Structural Analysis

A significant study focused on the crystal structure of the HutP protein complexed with this compound revealed insights into RNA binding mechanisms. The refined structure at 2.8 Å resolution provided critical information on how this compound interacts at the molecular level, which could inform future drug design targeting similar pathways .

Case Study 2: Nutritional Supplementation

In a controlled trial examining nutritional supplementation strategies, researchers assessed the impact of combined L-histidine and beta-alanine supplementation on muscle performance metrics. The results indicated that while L-histidine alone does not contribute significantly to carnosine synthesis, its presence alongside beta-alanine can optimize muscle function during high-intensity exercise .

Mécanisme D'action

L-Histidine beta-naphthylamide exerts its effects by binding to specific molecular targets, such as the benzyl ester and regulatory allosteric site on enzymes like subtilisin. This binding regulates the sequences and functional groups in the enzyme, which in turn affects the enzyme’s activity and function . The compound also acts as an allosteric activator of the imidazole group of histidine, influencing various biological processes .

Comparaison Avec Des Composés Similaires

L-Histidine beta-naphthylamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

L-Histidine dihydrochloride: Used in various biochemical studies.

L-Alanine beta-naphthylamide: Used as a protease substrate.

L-Leucine beta-naphthylamide: Used in studies related to leucine aminopeptidase.

These compounds share some structural similarities but differ in their specific applications and biological activities.

Propriétés

IUPAC Name |

2-amino-3-(1H-imidazol-5-yl)-N-naphthalen-2-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c17-15(8-14-9-18-10-19-14)16(21)20-13-6-5-11-3-1-2-4-12(11)7-13/h1-7,9-10,15H,8,17H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDILZBBFKZMRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CN=CN3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90995719 | |

| Record name | 2-Amino-3-(1H-imidazol-5-yl)-N-(naphthalen-2-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7424-15-9 | |

| Record name | (S)-alpha-Amino-N-2-naphthyl-1H-imidazole-4-propionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007424159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-(1H-imidazol-5-yl)-N-(naphthalen-2-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does L-Histidine beta-naphthylamide interact with enzymes, and what are the downstream effects?

A1: this compound acts as a competitive inhibitor of certain enzymes, particularly glycosidases. [, ] This means it competes with the natural substrate for binding to the enzyme's active site, hindering the enzyme's ability to catalyze its usual reactions. For instance, this compound effectively inhibits sweet-almond beta-glucosidase by mimicking the structure of the natural substrate and binding to the active site. [] This inhibition can disrupt carbohydrate metabolism pathways where beta-glucosidases play a crucial role.

Q2: How does the structure of this compound contribute to its inhibitory activity?

A2: The structure of this compound is key to its inhibitory activity, particularly the presence of both a basic imidazole group and a hydrophobic naphthylamide group. [] Research shows that adding a hydrophobic group to the basic imidazole nucleus, such as the naphthylamide group in this case, significantly enhances binding to both alpha- and beta-glucosidases. [] This suggests that this compound interacts with the enzyme's active site through a combination of hydrophobic interactions and potentially hydrogen bonding involving the imidazole ring. This dual-mode interaction contributes to its potency as a glycosidase inhibitor.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.